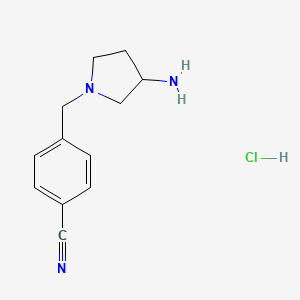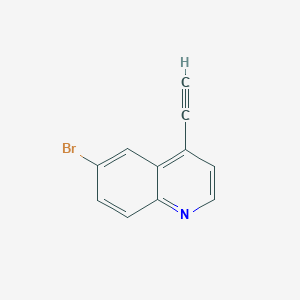![molecular formula C12H13N3O2 B11873961 ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate typically involves the reaction of indole-3-carboxaldehyde with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the desired product with high yield. The reaction can be represented as follows:
Indole-3-carboxaldehyde+Ethyl carbamate→Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of such reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Ethyl N-[(Z)-1H-indol-3-ylmethylamino]carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, and the presence of the carbamate group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can be compared with other indole-based carbamates, such as:
- Mthis compound
- Propyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate
These compounds share similar structural features but differ in the alkyl group attached to the carbamate. The ethyl derivative may exhibit different physical and chemical properties, such as solubility and reactivity, compared to its methyl and propyl counterparts. This uniqueness can be attributed to the specific interactions of the ethyl group with the surrounding environment.
Eigenschaften
Molekularformel |
C12H13N3O2 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)15-14-8-9-7-13-11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3,(H,15,16)/b14-8- |
InChI-Schlüssel |
VBGDKFQXGPPXFG-ZSOIEALJSA-N |
Isomerische SMILES |
CCOC(=O)N/N=C\C1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CCOC(=O)NN=CC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


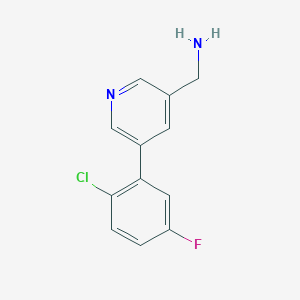





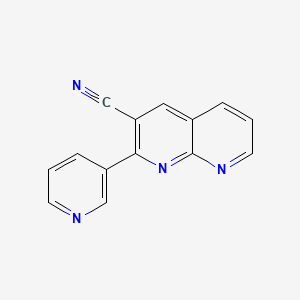


![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
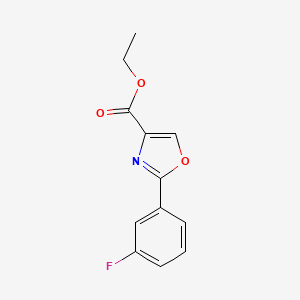
![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)
